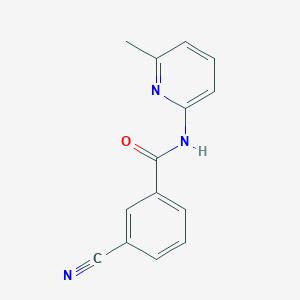

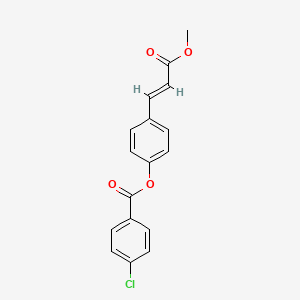

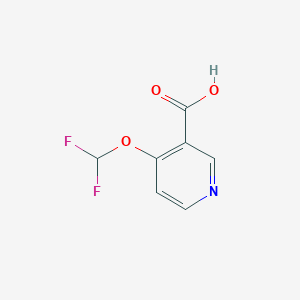

3-cyano-N-(6-methylpyridin-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-cyano-N-(6-methylpyridin-2-yl)benzamide” is a chemical compound. It is a ligand with an IC50 of 490nM . It is used as an antagonist at rat mGluR5 expressed in HEK293A cells .

Synthesis Analysis

The synthesis of cyanoacetamides, which includes “3-cyano-N-(6-methylpyridin-2-yl)benzamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications

Pharmacokinetics and Tissue Distribution

- 3-Cyano-N-(6-methylpyridin-2-yl)benzamide (IN-1130), a novel ALK5 inhibitor, has shown potential as an oral anti-fibrotic drug. It exhibits varied plasma half-lives across different species (62.6 min in mice, 76.6 min in dogs, 156.1 min in rats, and 159.9 min in monkeys) and has a high apparent permeability coefficient in vitro. The bioavailability varies significantly between species, and it is readily distributed into liver, kidneys, and lungs (Kim et al., 2008).

Synthesis and Crystal Structures

- N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and their solid-state properties revealed through X-ray crystallography. These compounds exhibit hydrogen bonding interactions in solution and one of them has shown excellent performance in naked-eye detection of fluoride anion in solution, suggesting potential applications in colorimetric sensing (Younes et al., 2020).

Histone Deacetylase Inhibitors

- A lead benzamide bearing a cyanopyridyl moiety has been identified as a potent histone deacetylase (HDAC) inhibitor. Modifications of the cyano group and exploration of solubility-enhancing groups have yielded compounds with optimal HDAC1 inhibition and anti-proliferative activity, suggesting its potential in cancer treatment (Andrews et al., 2008).

Antibacterial Study

- The compound 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide has been synthesized and characterized. It shows antibacterial activity towards both gram-positive and gram-negative bacteria, indicating its potential application in antimicrobial therapies (Adam et al., 2016).

Modulation of Metabotropic Glutamate-5 Receptor

- CDPPB, a derivative of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide, acts as a positive allosteric modulator of the metabotropic glutamate receptor mGluR5 subtype. Structural modifications revealed that electronegative aromatic substituents increase potency, suggesting its application in neurological research (de Paulis et al., 2006).

properties

IUPAC Name |

3-cyano-N-(6-methylpyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c1-10-4-2-7-13(16-10)17-14(18)12-6-3-5-11(8-12)9-15/h2-8H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIDAJBBAATPGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-(6-methylpyridin-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

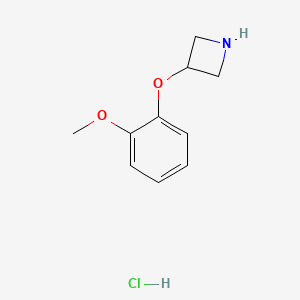

![(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-prop-2-enylprop-2-enamide](/img/structure/B2667484.png)

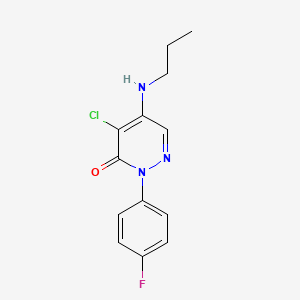

![N-(4-fluorophenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2667490.png)

![5-((2-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2667493.png)

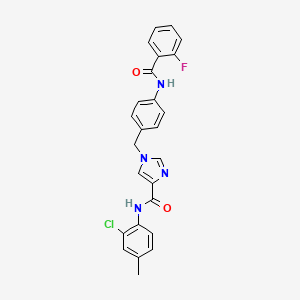

![N-(5-chloro-2-methylphenyl)-2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2667497.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2667506.png)